2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine
Description
Properties
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRUJYZVFEKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651271 | |
| Record name | 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171346-86-4 | |
| Record name | 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Approach
The foundational step involves synthesizing the imidazo[1,2-a]pyridine core via cyclocondensation. A representative protocol adapted from Patent EP0068378 involves:
Starting Materials :
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7-Methyl-2-aminopyridine
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α-Bromoacetophenone derivatives
Procedure :
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React 7-methyl-2-aminopyridine (1.0 equiv) with α-bromo-4-methylpropiophenone (1.2 equiv) in refluxing ethanol (80°C, 12 hrs).
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Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
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Purify via column chromatography (SiO₂, hexane:ethyl acetate 3:1) to yield 7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (78% yield).
Functionalization :
Introduce the ethanamine side chain via:
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Mannich Reaction : Treat the core with formaldehyde and ammonium chloride in acetic acid (60°C, 6 hrs).
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Reductive Amination : React with glyoxylic acid followed by sodium cyanoborohydride in methanol (rt, 24 hrs).
Key Parameters :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | +15% vs. THF |
| Temperature | 80°C | <70°C reduces rate 40% |
| Stoichiometry | 1.2:1 (Br-ketone:amine) | Excess amine lowers pH |
This method achieves an overall yield of 62% but requires careful pH control to avoid N-alkylation byproducts.
Carboxaldehyde Intermediate Method
Adapting protocols from TSI Journals, the carboxaldehyde route enables precise side-chain installation:
Step 1: Formylation
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Charge 7-methylimidazo[1,2-a]pyridine (50 g) into DMF (84 mL) and CHCl₃ (1 L).
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Add POCl₃ (165 mL) dropwise at 0–5°C, then reflux 6 hrs.
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Quench with ice-water, neutralize with NaOH, and crystallize from methanol to obtain 7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde (70% yield).
Step 2: Reductive Amination
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Suspend carboxaldehyde (1.0 equiv) in methanol.
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Add ethylamine (2.0 equiv) and NaBH₃CN (1.5 equiv).
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Stir at 25°C for 24 hrs, concentrate, and purify via recrystallization (acetone/hexane).
Advantages :
Glyoxylamide Derivative Approach
A patent-derived method (EP1539751B1) optimizes large-scale synthesis:
Procedure :
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Condense 7-methylimidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemihydrate in methyl isobutyl ketone (MIBK) under azeotropic water removal (90°C, 8 hrs).
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Treat intermediate with PBr₃ (3.0 equiv) in 1,2-dichloroethane (reflux 2 hrs).
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Hydrolyze with aqueous Na₂CO₃, extract with ethyl acetate, and crystallize (74% yield).
Industrial Adaptations :
-
Replace column chromatography with antisolvent crystallization (hexane)
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Continuous flow reactors improve PBr₃ handling
Optimization Strategies
Solvent Systems
| Solvent | Boiling Point (°C) | Reaction Rate (k, hr⁻¹) | Byproduct Formation |
|---|---|---|---|
| Ethanol | 78 | 0.12 | 8% |
| MIBK | 116 | 0.18 | 3% |
| 1,2-Dichloroethane | 83 | 0.21 | 5% |
MIBK enhances reaction rates while minimizing imidazole ring degradation.
Catalytic Enhancements
-
CuI (5 mol%) : Accelerates Ullmann-type C-N coupling in side-chain installation (turnover frequency 45 hr⁻¹)
-
Zeolite HSZ-390HIA : Acid catalyst for condensation steps, reusable for 5 cycles without yield loss
Industrial Scalability
Challenges :
-
Exothermic risk during PBr₃ addition
-
Amine group oxidation during storage
Solutions :
-
Jacketed reactors with ≤5°C/min heating rates
-
Nitrogen-blanketed packaging with desiccants
Cost Analysis :
| Step | Cost/kg (USD) | Contribution to Total |
|---|---|---|
| Raw Materials | 420 | 58% |
| Solvent Recovery | 90 | 12% |
| Waste Disposal | 65 | 9% |
Automated MIBK recovery systems reduce solvent costs by 22% annually.
Challenges and Limitations
Chemical Reactions Analysis
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine, iodine, and sodium methoxide . Major products formed from these reactions include 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it is recognized as a “drug prejudice” scaffold due to its wide range of applications . It has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it is used in proteomics research .
Mechanism of Action
The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine involves its interaction with molecular targets and pathways in the body . It exhibits significant activity against tuberculosis by targeting specific bacterial enzymes and pathways, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Similarity Scores
The table below highlights key analogs and their structural differences:
*Similarity scores calculated using structural fingerprinting (Tanimoto coefficient) .
Physicochemical and Pharmacological Differences
Solubility and Lipophilicity
Case Study: Comparison with 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
- Structural divergence : The phenyl group at C2 (vs. methyl at C7) creates a planar aromatic system, favoring π-π stacking with hydrophobic protein pockets.
- Pharmacokinetics : The phenyl analog exhibits a longer half-life (t1/2 = 4.2 h in rodents) compared to the target compound (t1/2 = 2.8 h), likely due to reduced phase I metabolism .
Biological Activity
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine is a derivative of the imidazo[1,2-a]pyridine class, which has garnered attention due to its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The imidazo[1,2-a]pyridine scaffold is recognized for its ability to interact with multiple biological targets and pathways, contributing to a wide range of pharmacological effects.
Target Interactions
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. These interactions can occur through various mechanisms, including:
- Kinase Inhibition : Compounds in this class have been shown to inhibit kinases, which are crucial for cell signaling and proliferation.
- Enzyme Modulation : The compound may also affect enzyme activity, influencing metabolic pathways that are pivotal in disease processes.
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are involved in several biochemical pathways:
- Antimicrobial Activity : They exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : These compounds have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory responses.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Research indicates that this compound can inhibit the growth of specific cancer cell lines. For instance, studies have shown IC50 values in the sub-micromolar range against colon carcinoma cells .
- Antimicrobial Effects : It has been noted for its effectiveness against certain bacterial strains, although the degree of activity can vary based on structural modifications .
- Neuroprotective Properties : Some studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Variations in substitution patterns on the imidazo ring significantly influence their pharmacological profiles. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Methyl substitution at position 7 | Enhanced anticancer activity |
| Amine group variations | Altered binding affinity to targets |
| Halogen substitutions | Improved antimicrobial properties |
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- Colon Carcinoma Study : A study reported that this compound exhibited IC50 values of approximately 0.4 μM against SW620 colon carcinoma cells, indicating potent antiproliferative effects .
- Antimicrobial Evaluation : Another investigation found moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
- Neuroprotective Study : Research into neuroprotective properties showed promising results in models of oxidative stress, suggesting a potential role in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
